N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxalamide group and the fluorophenyl group .Chemical Reactions Analysis
As an oxalamide derivative, this compound could potentially undergo a variety of chemical reactions. These might include hydrolysis under acidic or basic conditions, reactions with electrophiles at the nitrogen atoms, or reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .Scientific Research Applications
- Pyrazoles and their derivatives play a crucial role in medicine due to their biological activities. This compound, with its fluorinated pyrazole structure, has been investigated for its anti-breast cancer potential . It shows binding affinity to the human estrogen alpha receptor (ERα), which is relevant in breast cancer research.
- The compound can serve as a chiral intermediate in asymmetric synthesis. These intermediates find wide application in creating enantiomerically pure compounds . Researchers can explore its utility in designing novel pharmaceuticals.
- The compound’s unique structure may enable it to participate in transition metal-catalyzed reactions. For instance, Suzuki–Miyaura cross-coupling, a widely-applied carbon–carbon bond-forming reaction, could benefit from this compound . Investigating its reactivity in such reactions is promising.
Anti-Breast Cancer Activity
Asymmetric Synthesis Intermediates
Transition Metal-Catalyzed Reactions
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-25-16-4-2-3-15(11-16)22-18(24)17(23)21-12-19(9-10-19)13-5-7-14(20)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZCRFNJWYQWNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide |
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